![molecular formula C18H23N5O3 B2596701 1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one CAS No. 1241613-88-6](/img/structure/B2596701.png)
1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one is a complex organic compound with a unique structure that includes a cyclopropylmethoxy group, a methoxyphenyl group, and a tetrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one typically involves multiple stepsThe cyclopropylmethoxy group is then added through a series of reactions involving cyclopropylmethanol and appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the azetidin-2-one ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and tetrazolyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares structural similarities but differs in the presence of a triazole ring instead of a tetrazole ring.
Cyclopropylmethoxy derivatives: Compounds with similar cyclopropylmethoxy groups but different core structures.
Uniqueness
1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(tetrazol-1-yl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-25-15-7-5-14(6-8-15)16-17(23-12-19-20-21-23)18(24)22(16)9-2-10-26-11-13-3-4-13/h5-8,12-13,16-17H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIRDAARIXYYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2CCCOCC3CC3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
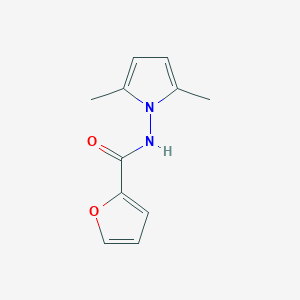
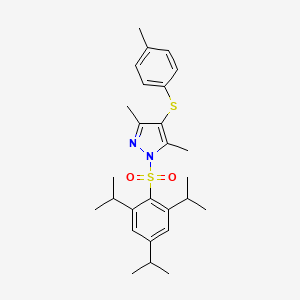
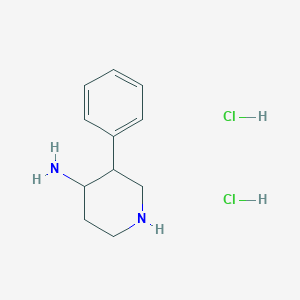
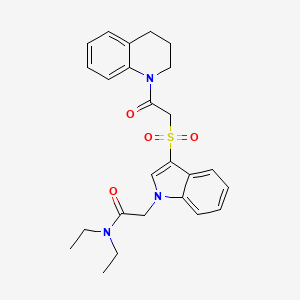
![2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2596626.png)
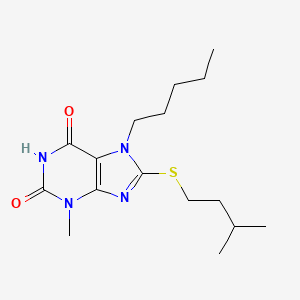
![2-Chloro-N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B2596631.png)
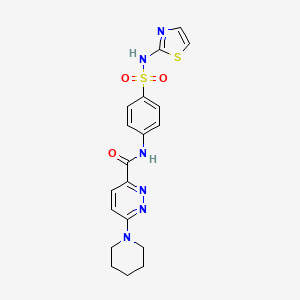

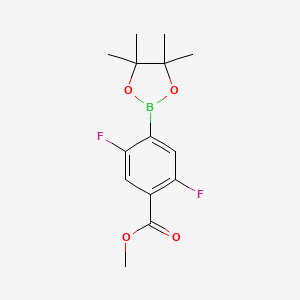
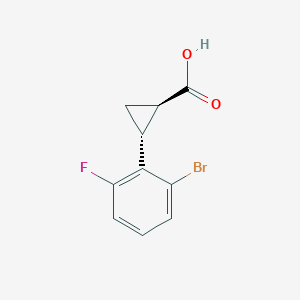
![2-{2-[4-(Tert-butyl)phenyl]hydrazono}-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B2596637.png)
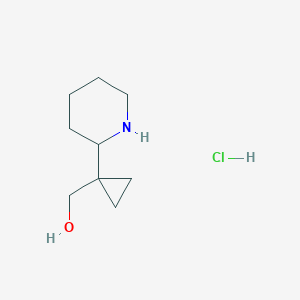
![N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2596641.png)
